molecular formula C8H9F2N3O5 B2663622 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid CAS No. 1855952-71-4

2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2663622
CAS No.: 1855952-71-4
M. Wt: 265.173
InChI Key: BYFXORACVRMNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrazole Research

Pyrazole chemistry originated in the late 19th century with Hans von Pechmann’s 1898 synthesis of pyrazole from acetylene and diazomethane. Ludwig Knorr’s subsequent development of condensation reactions between 1,3-diketones and hydrazines established foundational methods for generating substituted pyrazoles, later termed Knorr-type syntheses. The mid-20th century marked a turning point with the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959, demonstrating natural occurrence and biological relevance. By the 1990s, pyrazole derivatives like celecoxib (a cyclooxygenase-2 inhibitor) and rimonabant (a cannabinoid receptor antagonist) validated their therapeutic utility, spurring interest in functionalized analogs.

The integration of carboxylic acid groups into pyrazole systems emerged as a strategy to enhance water solubility and receptor binding. Early examples included fenamic acid derivatives, which combined anti-inflammatory properties with improved pharmacokinetics compared to non-carboxylated pyrazoles. This historical trajectory underscores the evolutionary design principles underlying modern compounds like 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid.

Significance of Fluorinated Pyrazole Derivatives

Fluorination profoundly alters pyrazole reactivity and bioactivity. The electronegativity of fluorine (3.98 Pauling scale) induces polar hydrophobic effects, improving membrane permeability and metabolic stability. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serves as a key intermediate in six commercial fungicides targeting succinate dehydrogenase. Similarly, 4-fluoropyrazoles exhibit enhanced binding to inflammatory mediators compared to non-fluorinated analogs, as demonstrated in COX-2 inhibition assays.

Electrophilic fluorination techniques, such as those employing Selectfluor™ or fluorine gas, enable precise substitution patterns critical for activity optimization. A 2010 study by Surmont et al. revealed that α-cyano-α,α-difluoroketones undergo unexpected cyclocondensation with hydrazines to yield 4-fluoropyrazoles, expanding synthetic accessibility to these derivatives. These advancements directly inform the design of 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid, where the 2,2-difluoroethoxy group balances lipophilicity and hydrogen-bonding capacity.

Position in Contemporary Research

This compound occupies a niche in pharmacophore development due to its multifunctional architecture:

Structural Feature Functional Role
1H-pyrazole core Provides planar geometry for π-π stacking with aromatic amino acids in enzyme pockets
4-Nitro substituent Enhances electron-deficient character, favoring charge-transfer interactions
2,2-Difluoroethoxy group Modulates logP values while resisting oxidative metabolism
Propanoic acid moiety Enables salt formation for improved solubility and ionic binding to targets

Recent patents highlight nitro-pyrazoles as intermediates in herbicide development, particularly for acetolactate synthase inhibition. Parallel medicinal chemistry efforts exploit the nitro group’s reducibility to generate amine derivatives for prodrug applications.

Research Objectives and Theoretical Framework

Current investigations prioritize three axes:

  • Synthetic Optimization : Streamlining the multi-step synthesis via catalytic fluorination and nitro-group introduction under mild conditions.
  • Structure-Activity Relationships : Correlating substituent electronic profiles with inhibitory potency against target enzymes like acetylcholinesterase or bacterial dihydrofolate reductase.
  • Application Scope Expansion : Exploring roles in materials science, such as metal-organic framework (MOF) construction using the carboxylic acid group as a coordination site.

Theoretical models emphasize frontier molecular orbital (FMO) interactions, where the nitro group’s electron-withdrawing effect lowers the LUMO energy, facilitating nucleophilic attack in bioreductive environments. Density functional theory (DFT) calculations further predict that the 2,2-difluoroethoxy group’s gauche conformation minimizes steric hindrance during receptor docking.

Properties

IUPAC Name

2-[3-(2,2-difluoroethoxy)-4-nitropyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O5/c1-4(8(14)15)12-2-5(13(16)17)7(11-12)18-3-6(9)10/h2,4,6H,3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFXORACVRMNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C(=N1)OCC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Difluoroethoxy Group: The difluoroethoxy group is usually introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the difluoroethoxy moiety.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the difluoroethoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

The biological activity of 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid is primarily attributed to its structural components:

  • Nitro Group : This functional group can be reduced to form amino derivatives, enhancing reactivity and interaction with biological targets.
  • Difluoroethoxy Group : This moiety increases lipophilicity, facilitating membrane penetration and interaction with lipid-based cellular components.

Pharmacological Applications

Research indicates that compounds similar to 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid exhibit significant pharmacological potential:

  • Anti-inflammatory Activity : Pyrazole derivatives have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, related compounds have demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone.
  • Antimicrobial Properties : Studies have indicated that pyrazole derivatives possess antimicrobial activities against various pathogens, making them candidates for further development in treating infectious diseases.

Case Studies

  • Anti-inflammatory Research :
    • A study evaluated the efficacy of various pyrazole derivatives in inhibiting inflammatory pathways. The results indicated that compounds with similar structures to 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid significantly reduced levels of inflammatory markers in vitro and in vivo models.
  • Antimicrobial Activity :
    • Another research project focused on the antimicrobial effects of pyrazole derivatives, including this compound. The findings suggested that it effectively inhibited bacterial growth in laboratory settings, demonstrating its potential as a lead compound for antibiotic development.

Agrochemical Applications

The structural features of 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid also lend themselves to applications in agrochemistry:

  • Herbicide Development : The compound's unique properties may allow it to act as a selective herbicide. Research into similar pyrazole compounds has shown promise in targeting specific weed species without affecting crops .

Mechanism of Action

The mechanism of action of 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The difluoroethoxy and nitro groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Accessibility: The difluoroethoxy group in the target compound may complicate synthesis compared to non-fluorinated analogs, requiring specialized fluorination techniques .
  • Biological Activity: No direct data exists for the target compound, but trifluoromethyl- and nitro-substituted pyrazoles are known for herbicidal and anti-inflammatory activities, respectively .
  • Stability : Storage conditions for analogs (e.g., +4°C for ZX-AC006995) suggest sensitivity to temperature, a critical factor for industrial use .

Biological Activity

2-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a difluoroethoxy group and a nitro-substituted pyrazole ring, which may contribute to its pharmacological properties.

  • Molecular Formula : C9H11F2N3O5
  • Molecular Weight : 279.2 g/mol
  • CAS Number : 1856042-57-3

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The nitro group can participate in redox reactions, while the difluoroethoxy moiety enhances lipophilicity, potentially facilitating membrane penetration and interaction with lipid-based biological structures .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various bacterial strains. Preliminary studies suggest that 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid may possess similar activity, although specific data on its efficacy against pathogens is limited.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. The introduction of the difluoroethoxy group may enhance the compound's ability to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) .

Study 1: Synthesis and Biological Evaluation

In a study focusing on the synthesis of pyrazole derivatives, researchers synthesized 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid and evaluated its biological activity against several cancer cell lines. The results indicated moderate cytotoxicity, suggesting potential as an anticancer agent. Further investigations into its mechanism revealed that it induces apoptosis in cancer cells through the activation of caspase pathways .

Study 2: Enzyme Inhibition Assays

Another study assessed the compound's ability to inhibit specific enzymes involved in inflammatory processes. The results demonstrated that the compound effectively inhibited lipoxygenase (LOX) activity, which is crucial in the biosynthesis of leukotrienes—mediators of inflammation. This inhibition was dose-dependent, indicating a potential therapeutic application in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureMolecular WeightBiological Activity
3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazoleStructure265.17 g/molAntimicrobial
2-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acidStructure279.20 g/molAnti-inflammatory
3-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanic acidStructure265.17 g/molCytotoxic

Q & A

Basic: What synthetic strategies are recommended for synthesizing 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid?

Answer:
The synthesis typically involves sequential functionalization of the pyrazole core. A regioselective approach may include:

Nitro group introduction : Nitration of a substituted pyrazole precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at low temperatures to avoid over-nitration .

Difluoroethoxy substitution : Reaction with 2,2-difluoroethylating agents (e.g., 2,2-difluoroethyl tosylate) in the presence of a base (K₂CO₃) to ensure ether bond formation at the pyrazole C3 position .

Propanoic acid attachment : Coupling via alkylation or Mitsunobu reaction using tert-butyl propanoate derivatives, followed by acidic deprotection (e.g., TFA) to yield the carboxylic acid .
Key validation : Monitor reaction progress via TLC and characterize intermediates using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FTIR (e.g., confirming nitro group presence at 1336 cm1^{-1}) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders or solutions to avoid inhalation .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent uncontrolled reactions .
  • Emergency measures : For eye exposure, rinse with water for 15+ minutes; for ingestion, seek immediate medical attention .

Basic: Which spectroscopic methods are essential for structural confirmation?

Answer:

  • 1H NMR^1 \text{H NMR} : Identify aromatic protons (δ 8.2–8.4 ppm for nitro-substituted pyrazole), difluoroethoxy (-OCH₂CF₂H) splitting patterns (triplet of triplets, δ ~4.5 ppm), and propanoic acid protons (δ 2.5–3.5 ppm) .
  • FTIR : Confirm nitro (1520–1330 cm1^{-1}), carboxylic acid (1700–1720 cm1^{-1}), and ether (1100–1250 cm1^{-1}) functional groups .
  • Mass spectrometry : Validate molecular ion peaks (e.g., ESI-MS: [M+H]+^+ at m/z 304.2) and fragmentation patterns .

Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed?

Answer:

  • Electronic directing groups : Use nitro substituents at C4 to direct electrophilic substitution to C3 via resonance stabilization .
  • Temperature control : Maintain reaction temperatures below 0°C during nitration to prevent positional isomer formation .
  • Computational modeling : Employ DFT calculations to predict reactive sites and optimize reaction conditions (e.g., solvent polarity effects on transition states) .

Advanced: How can conflicting NMR data for this compound be resolved?

Answer:

  • Deuteration : Use deuterated solvents (DMSO-d₆ or CDCl₃) to eliminate solvent peak interference .
  • Internal standards : Add TMS (δ 0.0 ppm) for chemical shift calibration .
  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in difluoroethoxy groups) by acquiring spectra at 25°C and -40°C .

Advanced: What strategies optimize crystallization for X-ray diffraction studies?

Answer:

  • Solvent screening : Use mixed solvents (e.g., EtOH/H₂O) for slow evaporation to grow single crystals .
  • SHELX refinement : Employ SHELXL for structure solution, refining thermal parameters and validating H-atom positions via difference Fourier maps .
  • Twinned data : Apply twin law matrices in SHELXL to resolve overlapping reflections in cases of pseudo-merohedral twinning .

Advanced: How can the nitro group’s electronic impact on reactivity be experimentally probed?

Answer:

  • Electrochemical analysis : Use cyclic voltammetry to measure reduction potentials (e.g., nitro → amine at ~-0.8 V vs. Ag/AgCl) .
  • Kinetic studies : Monitor nucleophilic aromatic substitution rates (e.g., with thiols) under varying pH conditions to assess nitro’s electron-withdrawing effects .

Basic: What purification techniques ensure high purity (>95%)?

Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc → EtOAc/MeOH) to separate nitro- and carboxylic acid-containing byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to yield crystalline product with minimal impurities .

Advanced: How does the difluoroethoxy group influence metabolic stability in biological studies?

Answer:

  • In vitro assays : Incubate with liver microsomes and monitor degradation via LC-MS; compare with non-fluorinated analogs to assess fluorination’s protective effect .
  • Isotope labeling : Synthesize 19F^{19} \text{F}-labeled analogs for in vivo tracking to study bioavailability and excretion pathways .

Advanced: What mechanistic insights explain unexpected byproducts during alkylation?

Answer:

  • Trapping experiments : Use radical scavengers (e.g., BHT) to determine if side reactions involve free-radical pathways .
  • NMR reaction monitoring : Identify intermediates (e.g., alkyl halide adducts) in real-time to adjust stoichiometry and temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.